![molecular formula C20H28N6O3 B2388066 4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide CAS No. 2380010-51-3](/img/structure/B2388066.png)
4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a pyrazole ring, a pyridazine ring, a piperidine ring, and an oxane ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. The presence of multiple rings suggests that the compound could have a rigid, three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the pyrazole ring is a site of high electron density, making it potentially reactive with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O3/c1-14-13-15(2)25(22-14)18-3-4-19(27)26(23-18)17-5-9-24(10-6-17)20(28)21-16-7-11-29-12-8-16/h3-4,13,16-17H,5-12H2,1-2H3,(H,21,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWMQLRUAOSMAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)NC4CCOCC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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